7-Bromo-1H-indazole-3-carboxylic acid

Catalog No.
S981304
CAS No.
885278-71-7
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1H-indazole-3-carboxylic acid

CAS Number

885278-71-7

Product Name

7-Bromo-1H-indazole-3-carboxylic acid

IUPAC Name

7-bromo-2H-indazole-3-carboxylic acid

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

HJSGTNVPWFFHOJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C(=C1)Br)C(=O)O

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)C(=O)O

7-Bromo-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2C_8H_5BrN_2O_2 and a molecular weight of 241.04 g/mol. It is characterized by its off-white solid appearance and is known for its high purity, typically exceeding 98% . The compound features a bromine atom at the 7-position of the indazole ring and a carboxylic acid group at the 3-position, contributing to its chemical reactivity and biological activity.

  • Inhibitor Design

    Indazole derivatives have been explored as potential inhibitors for various enzymes due to their ability to form hydrogen bonds and participate in aromatic interactions []. The carboxylic acid group in 7-Bromo-1H-indazole-3-carboxylic acid could further enhance these interactions, making it a candidate for inhibitor development in specific biological processes.

  • Medicinal Chemistry Studies

    The indazole scaffold is present in several FDA-approved drugs []. 7-Bromo-1H-indazole-3-carboxylic acid could serve as a starting material for the synthesis of novel indazole-based compounds with potential therapeutic applications. Researchers might explore its use in medicinal chemistry by introducing various substituents and studying their biological activity.

  • Organic Synthesis Intermediate

    Carboxylic acids are frequently used as functional group interconversion points in organic synthesis. 7-Bromo-1H-indazole-3-carboxylic acid could be a valuable intermediate for the preparation of more complex indazole derivatives with desired functionalities.

The chemical reactivity of 7-Bromo-1H-indazole-3-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.

These reactions make it a versatile intermediate in organic synthesis.

7-Bromo-1H-indazole-3-carboxylic acid has been studied for its potential biological activities. It has shown promise as an inhibitor of specific enzymes, such as CYP1A2, which plays a role in drug metabolism . Additionally, compounds with similar structures have been investigated for their anti-inflammatory and anti-cancer properties, suggesting that 7-Bromo-1H-indazole-3-carboxylic acid may possess similar therapeutic potential.

Several methods have been reported for synthesizing 7-Bromo-1H-indazole-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors like 7-bromoindazole and carboxylic acids under acidic or basic conditions.
  • Halogenation: Indazole derivatives can be brominated at the 7-position using brominating agents.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide addition to suitable indazole derivatives under high pressure and temperature.

These methods highlight the compound's accessibility in laboratory settings.

7-Bromo-1H-indazole-3-carboxylic acid finds applications in various fields:

  • Pharmaceutical Research: As a building block for synthesizing bioactive molecules.
  • Chemical Biology: In studies exploring enzyme inhibition and drug design.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Its versatility makes it valuable in both academic research and industrial applications.

Studies on the interactions of 7-Bromo-1H-indazole-3-carboxylic acid with biological targets have indicated its potential as a modulator of enzyme activity. Specifically, it has been noted for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can aid in predicting pharmacokinetic properties and optimizing drug formulations .

Several compounds share structural similarities with 7-Bromo-1H-indazole-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-1H-indazole-3-carboxylic acidC8H5BrN2O2Similar structure; different bromine position
7-Chloro-1H-indazole-3-carboxylic acidC8H6ClN2O2Chlorine instead of bromine
Ethyl 7-bromo-1H-indazole-3-carboxylateC10H9BrN2O2Ester derivative; used in organic synthesis

Uniqueness

The uniqueness of 7-Bromo-1H-indazole-3-carboxylic acid lies in its specific bromination pattern and carboxylic functionality, which influence its biological activity and reactivity compared to other indazole derivatives. This specific arrangement allows it to interact differently with biological targets, potentially leading to distinct pharmacological effects.

XLogP3

2.1

Wikipedia

7-Bromo-1H-indazole-3-carboxylic acid

Dates

Modify: 2023-08-16

Explore Compound Types